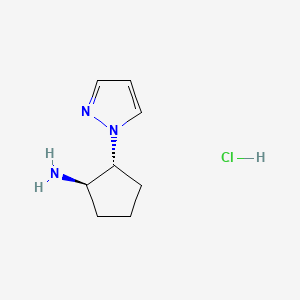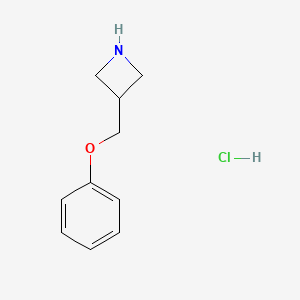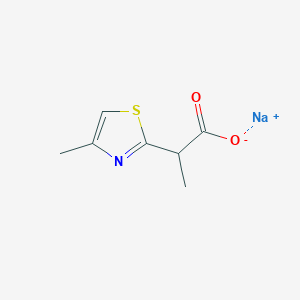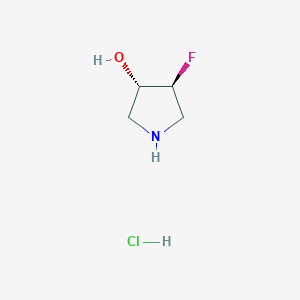
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Overview
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, also known as JNJ-40411813, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to have promising effects in preclinical studies and is currently being investigated in clinical trials.
Scientific Research Applications
Synthesis and Chemical Properties : A study by Potapov et al. (2007) describes the synthesis of flexible ligands related to pyrazole compounds, which includes substances similar to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride. They present a facile procedure for creating these compounds, indicating their potential for easy production and application in various chemical processes (Potapov et al., 2007).
Catalytic Applications : Matiwane et al. (2020) explored the use of pyrazolyl compounds, including those structurally similar to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, as catalysts for the copolymerization of CO2 and cyclohexene oxide. This indicates potential applications in polymer production and environmental chemistry (Matiwane et al., 2020).
Pharmaceutical and Biological Research : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles, which are structurally related to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, and evaluated their activity as σ(1) receptor antagonists. This suggests the potential use of similar compounds in the development of drugs targeting specific receptors (Díaz et al., 2012).
Material Science and Coordination Chemistry : Lopera et al. (2020) reported on complexes formed by macrocycles containing 1H-pyrazole, which are related to the compound . This research could have implications in the field of material science, particularly in the design of new materials with specific molecular architectures (Lopera et al., 2020).
Synthesis of Polyheterocyclic Systems : Sirakanyan et al. (2021) focused on the synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, demonstrating the versatility of pyrazole derivatives in creating complex molecular structures. This research highlights the potential for developing novel compounds with diverse applications in chemistry and pharmacology (Sirakanyan et al., 2021).
properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-SCLLHFNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N2C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)






![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)

![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)